3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
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Overview
Description
3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation: The sulfonyl group is introduced by reacting the quinoline derivative with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.
Piperidine Substitution: The piperidine ring is introduced through nucleophilic substitution, where the quinoline derivative reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinoline core, potentially converting it to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can achieve reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interaction with biological targets can provide insights into its potential therapeutic applications.
Medicine
In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features suggest potential as an inhibitor of specific enzymes or receptors.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group could play a role in binding to active sites, while the piperidine ring may enhance membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: Lacks the piperidine ring, which may affect its biological activity and chemical reactivity.
3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one: Similar structure but with different substitution patterns, leading to variations in properties.
Uniqueness
The presence of both the piperidine ring and the sulfonyl group in 3-(2,5-Dimethylbenzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one makes it unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)22-12-16(2)8-9-17(22)3)24(28)18-13-19(25)21(14-20(18)26)27-10-6-5-7-11-27/h8-9,12-15H,4-7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDGOUMUGOPRGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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